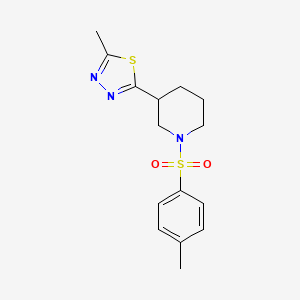
2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor plays a critical role in the regulation of anxiety and depression. By modulating the activity of this receptor, 2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole may help to alleviate symptoms of anxiety and depression.
Biochemical and Physiological Effects:
2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole has been found to exhibit unique biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, it has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a critical role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole in lab experiments is its ability to modulate the activity of the GABA-A receptor. This receptor is a critical target for the development of anxiolytic and antidepressant drugs. Additionally, the compound has been found to exhibit low toxicity in animal models. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole. One potential direction is the development of novel drugs based on this compound for the treatment of anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound may help to optimize its use in scientific research.
Métodos De Síntesis
The synthesis of 2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole has been achieved using several methods. One of the most commonly used methods involves the reaction of 2-amino-1-methyl-5-nitroimidazole with 1-tosylpiperidine-3-carbaldehyde in the presence of thionyl chloride. The resulting compound is then treated with hydrazine hydrate to yield 2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole.
Aplicaciones Científicas De Investigación
2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole has been found to exhibit potential applications in scientific research. One of the primary areas of research is in the field of neuroscience. This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-methyl-5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-11-5-7-14(8-6-11)22(19,20)18-9-3-4-13(10-18)15-17-16-12(2)21-15/h5-8,13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGWKHXCWVRNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol](/img/structure/B2905055.png)
![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905056.png)

![2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid](/img/structure/B2905058.png)


![2-(3-(p-tolylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2905065.png)
![2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2905067.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine](/img/structure/B2905070.png)


![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2905073.png)